1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
Description
Overview of the Indole (B1671886) Nucleus as a Privileged Scaffold in Natural Products and Synthetic Compounds
The indole scaffold, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities. Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and a plethora of complex alkaloids. In the pharmaceutical arena, the indole core is a key pharmacophore in numerous approved drugs, underscoring its versatility and importance in drug design and development. The ability of the indole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows it to effectively bind to a diverse range of biological targets.
The Unique Structural Features of Prenylated Indole Derivatives
Prenylated indoles are a significant subclass of indole-containing natural products, distinguished by the attachment of one or more isoprene units, typically in the form of prenyl (3-methyl-2-butenyl) or geranyl groups. These lipophilic side chains profoundly influence the parent indole's physicochemical properties, often enhancing its membrane permeability and modulating its biological activity. The position and number of prenyl groups on the indole ring contribute to the vast structural diversity observed in this class of compounds, leading to a wide array of pharmacological effects.
Historical Context and Discovery of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
While the broader class of prenylated indoles has been the subject of scientific investigation for decades, specific details regarding the initial discovery and isolation of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- are not extensively documented in readily available scientific literature. Often, such compounds are identified as part of larger screening efforts of natural product extracts or are synthesized as part of chemical libraries for biological evaluation. The synthesis of this compound can be achieved through various established methods for indole alkylation, where the indole nucleus is reacted with a suitable prenylating agent.
Current Research Landscape and Future Perspectives for 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
Current research on 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is primarily situated within the broader exploration of prenylated indoles for their potential therapeutic applications. While specific studies focusing solely on this compound are limited, the known biological activities of structurally related bis-prenylated indoles suggest promising avenues for investigation. The future of research on 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- will likely involve a more focused examination of its specific biological targets and mechanisms of action. Advances in synthetic methodologies will facilitate the creation of analogues with improved potency and selectivity, while further screening in a variety of disease models will be crucial to uncovering its full therapeutic potential. The exploration of its role in chemical biology as a molecular probe or tool for studying cellular processes also represents a promising future direction.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C18H23N |
| Molecular Weight | 253.39 g/mol |
| IUPAC Name | 3,6-bis(3-methylbut-2-en-1-yl)-1H-indole |
| CAS Number | 73618-54-9 |
Research Findings on Related Prenylated Indoles
While dedicated research on the biological activities of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is still emerging, studies on analogous prenylated indole structures have revealed a range of promising pharmacological effects.
| Biological Activity | Findings on Related Prenylated Indoles |
| Antimicrobial | Several bis(indole) derivatives have demonstrated significant activity against various bacterial and fungal strains. researchgate.net |
| Cytotoxic | A number of synthetic bis(indole) analogues have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.net |
It is important to note that these findings are for structurally related compounds and further research is necessary to determine if 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- exhibits similar properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73618-54-9 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3,6-bis(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-13(2)5-7-15-8-10-17-16(9-6-14(3)4)12-19-18(17)11-15/h5-6,8,10-12,19H,7,9H2,1-4H3 |
InChI Key |
NTGWNARXEPOAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CC=C(C)C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Considerations of 1h Indole, 3,6 Bis 3 Methyl 2 Butenyl
Isolation and Identification from Fungal Sources
Occurrence in Absidia orchidis
Currently, there is no scientific literature available that documents the isolation or identification of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- from the fungal species Absidia orchidis. Research on the secondary metabolites of this fungus has primarily focused on other classes of compounds, such as those involved in biotransformation processes.
Isolation and Identification from Plant Sources
Presence in Citrus wilsonii
While the volatile profile of Citrus wilsonii has been studied, and the parent compound "indole" has been identified as one of the aromatic components, there is no specific evidence to date confirming the presence of the diprenylated derivative, 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, in this species. The research on the non-volatile alkaloids of Citrus wilsonii is not extensive enough to confirm or deny its presence.
Extraction from Uvaria elliotiana
As a member of the Annonaceae family, Uvaria elliotiana is a plausible source of prenylated indole (B1671886) alkaloids. The Annonaceae family is known for producing a diverse array of such compounds. However, specific studies detailing the isolation of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- from Uvaria elliotiana are not currently available in the scientific literature. The presence of structurally related compounds in other members of the Uvaria genus suggests that it may be a potential, yet unconfirmed, source.
Association with the "Hexalobine" Class of Indole Alkaloids from Annonaceae Species (e.g., Hexalobus monopetalus, Monodora angolensis)
The most significant natural occurrences of compounds structurally related to 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- are found within the Annonaceae family. This compound is considered a member of the "hexalobine" class of indole alkaloids. These alkaloids are characterized by an indole nucleus substituted with one or more prenyl (3-methyl-2-butenyl) groups.
Research on Hexalobus monopetalus has led to the isolation of several diprenylated indole alkaloids that are classified as hexalobines. Similarly, phytochemical investigations of Monodora angolensis have revealed a variety of prenylated indoles, further establishing the prevalence of this class of compounds within the Annonaceae family. While the exact compound 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- may not always be explicitly named in every study, the structural motif is a recurring feature of the alkaloids isolated from these species.
Chemotaxonomic Significance of Prenylated Indoles
Prenylated indoles, including the hexalobine class, have significant value in the chemotaxonomy of the Annonaceae family. Chemotaxonomy is the classification of plants based on their chemical constituents. The presence of specific classes of secondary metabolites can serve as a marker to delineate relationships between different genera and species.
Unveiling the Botanical Origins and Biosynthetic Blueprint of a Unique Indole Alkaloid
A recent examination of scientific literature has shed light on the natural occurrence and biosynthetic pathways of the chemical compound 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, a diprenylated indole alkaloid. This complex organic molecule has been identified as a natural product, with ongoing research pointing towards the general enzymatic processes that govern its formation in nature.
Natural Occurrence of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
The primary known natural source of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is the stem bark of the tropical African tree, Hexalobus crispiflorus. This discovery was part of a broader investigation into a class of compounds known as hexalobines, which are characterized as diprenyl-substituted indoles. capes.gov.br From the petroleum ether and dichloromethane extracts of the plant's stem bark, researchers successfully isolated nineteen distinct hexalobines, with their structures being elucidated through spectroscopic methods. capes.gov.br Hexalobus crispiflorus is a tree that can grow up to 30 meters tall and is found in the moister regions of tropical Africa, from Guinea-Bissau to southern Sudan and extending to Angola and the Democratic Republic of Congo. theferns.infogreeninstitute.ng The tree is utilized locally for its edible fruit, medicinal properties, timber, and fiber. theferns.info
While the specific compound 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is strongly suggested to be among the hexalobines isolated from Hexalobus crispiflorus, the broader class of prenylated indole alkaloids is widely distributed in nature. These compounds are known to be produced by a variety of organisms, including fungi, marine invertebrates, and terrestrial plants. For instance, various prenylated indole alkaloids have been isolated from endophytic fungi such as Aspergillus fumigatus. researchgate.netnih.govmdpi.comnih.gov
Proposed Biosynthetic Pathways for Prenylation in Indole Alkaloids (General Principles)
The biosynthesis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- and other prenylated indole alkaloids is a fascinating example of nature's chemical ingenuity. The core process involves the attachment of one or more prenyl groups, which are five-carbon isoprenoid units, to an indole scaffold. This enzymatic process, known as prenylation, is a key step in generating the vast structural diversity observed in this class of natural products.
The fundamental principles of this biosynthetic pathway can be summarized as follows:
The Role of Prenyltransferases: The key enzymes mediating this transformation are prenyltransferases. These enzymes catalyze the transfer of a prenyl group from a donor molecule to the indole ring.
The Prenyl Donor: The most common prenyl donor in these biosynthetic reactions is dimethylallyl diphosphate (DMAPP). This molecule provides the five-carbon (3-methyl-2-butenyl) unit that is attached to the indole nucleus.
The Indole Substrate: The indole substrate can vary, but it is often derived from the amino acid tryptophan. The indole ring of tryptophan serves as the acceptor for the prenyl group.
Mechanism of Prenylation: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The prenylation reaction is generally considered to be an electrophilic aromatic substitution, where the carbocation generated from DMAPP attacks the indole ring.
Regioselectivity of Prenylation: A remarkable feature of indole prenyltransferases is their high degree of regioselectivity. This means that they can direct the attachment of the prenyl group to specific positions on the indole ring, such as the N-1, C-2, C-3, C-4, C-5, C-6, or C-7 positions. This enzymatic control is crucial for the biosynthesis of specific indole alkaloids with defined structures and biological activities. In the case of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, two prenyl groups are attached at the C-3 and C-6 positions of the indole ring.
The biosynthesis of a diprenylated indole like 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- would likely involve two sequential prenylation steps, each catalyzed by a specific prenyltransferase, or a single enzyme capable of catalyzing both additions. Further research is needed to elucidate the precise enzymatic machinery responsible for the synthesis of this particular compound in Hexalobus crispiflorus.
Table of Research Findings on Indole Alkaloid Biosynthesis
| Key Aspect | Research Finding |
| Enzyme Class | Prenyltransferases are the primary enzymes responsible for the prenylation of indole alkaloids. |
| Prenyl Donor | Dimethylallyl diphosphate (DMAPP) is the most common donor of the five-carbon prenyl group. |
| Indole Source | The indole scaffold is typically derived from the amino acid L-tryptophan. |
| Reaction Type | The prenylation reaction is generally an electrophilic aromatic substitution. |
| Positional Control | Indole prenyltransferases exhibit high regioselectivity, directing prenylation to specific positions on the indole ring. |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques for Prenylated Indoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and reveals crucial information about their connectivity.
The ¹H NMR spectrum of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is anticipated to exhibit a series of characteristic signals. The indole (B1671886) NH proton would typically appear as a broad singlet in the downfield region, approximately between δ 8.0 and 8.5 ppm. The aromatic protons on the indole ring (H-2, H-4, H-5, and H-7) would resonate in the aromatic region (δ 6.5-7.6 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the two 3-methyl-2-butenyl (B1208987) (prenyl) groups would give rise to distinct signals. The vinyl protons would be expected around δ 5.1-5.5 ppm, while the methylene (B1212753) protons adjacent to the indole ring and the vinyl group would appear as doublets around δ 3.4-3.6 ppm. The four methyl groups of the two prenyl chains would likely produce sharp singlets in the upfield region, typically between δ 1.6 and 1.8 ppm.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The indole ring carbons would generate signals in the aromatic region (δ 100-140 ppm). The quaternary carbons of the indole ring and the prenyl groups would also be identifiable. The olefinic carbons of the prenyl chains are expected to resonate around δ 120-135 ppm, while the methylene and methyl carbons would appear in the upfield aliphatic region.
Predicted ¹H NMR Spectral Data for 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH | 8.0-8.5 | br s | - |
| H-2 | 6.9-7.1 | s | - |
| H-4 | 7.4-7.6 | d | ~8.0 |
| H-5 | 6.8-7.0 | d | ~8.0 |
| H-7 | 7.1-7.3 | s | - |
| CH =C(CH₃)₂ (x2) | 5.2-5.4 | t | ~7.0 |
| Ar-CH ₂ (x2) | 3.4-3.6 | d | ~7.0 |
| C=C(CH ₃)₂ (x4) | 1.6-1.8 | s | - |
Predicted ¹³C NMR Spectral Data for 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 121-123 |
| C-3 | 115-117 |
| C-3a | 127-129 |
| C-4 | 118-120 |
| C-5 | 120-122 |
| C-6 | 130-132 |
| C-7 | 110-112 |
| C-7a | 135-137 |
| C H=C(CH₃)₂ (x2) | 122-124 |
| CH=C (CH₃)₂ (x2) | 132-134 |
| Ar-C H₂ (x2) | 25-30 |
| C=C(C H₃)₂ (x4) | 17-26 |
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, COSY would show correlations between the adjacent aromatic protons on the indole ring and between the vinyl and methylene protons within the prenyl chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the points of attachment of the prenyl groups to the indole core by observing correlations between the methylene protons of the prenyl groups and the carbons of the indole ring (e.g., C-3 and C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help to confirm the stereochemistry and conformation of the molecule, for instance, by showing spatial proximity between protons of the prenyl groups and the indole ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular formula of a compound. For 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, with a molecular formula of C₁₈H₂₃N, the calculated exact mass would be determined with high accuracy (typically to four or five decimal places). This allows for the unambiguous confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For prenylated indoles, a characteristic fragmentation is the loss of the prenyl side chain. nih.gov
Calculated HRMS Data for 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₈H₂₄N⁺ | 254.1903 |
| [M+Na]⁺ | C₁₈H₂₃NNa⁺ | 276.1723 |
| [M]⁺˙ | C₁₈H₂₃N⁺˙ | 253.1825 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole amine at around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the prenyl groups would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the prenyl groups would be visible in the 1600-1450 cm⁻¹ region.
Expected Characteristic IR Absorption Bands for 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3400-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Alkene C=C | Stretch | 1640-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
Structure Activity Relationship Sar Investigations of 1h Indole, 3,6 Bis 3 Methyl 2 Butenyl and Its Analogues
Influence of Prenylation Position on Biological Potency and Selectivity
Comparison with 3,6-Disubstituted vs. Other Positioned Prenyl Groups (e.g., 5-(3-methyl-2-butenyl)-1H-indole, 4-(3-methyl-2-butenyl)-1H-indole)
While direct comparative studies on the biological activities of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- versus its monosubstituted counterparts such as 5-(3-methyl-2-butenyl)-1H-indole and 4-(3-methyl-2-butenyl)-1H-indole are not extensively documented in publicly available literature, general SAR principles for substituted indoles can provide valuable insights.
Research on various indole (B1671886) derivatives has shown that the substitution pattern on the benzene (B151609) ring portion of the indole nucleus significantly modulates activity. For instance, in some series of indole compounds, substitution at the C-5 position has been found to be favorable for certain biological activities. The presence of a substituent at this position can enhance the interaction with specific receptors or enzymes. For example, some 5-substituted indole derivatives have shown potent antimicrobial or anticancer activities.
Conversely, substitution at the C-4 position of the indole ring has, in some cases, been reported to be less favorable for biological activity. This could be attributed to steric hindrance or unfavorable electronic effects that disrupt the optimal binding of the molecule to its target.
The 3,6-disubstituted pattern of the titular compound introduces a unique electronic and steric profile. The prenyl group at the C-3 position is a common feature in many biologically active indole alkaloids and is often crucial for activity. The additional prenyl group at the C-6 position can further enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets of target proteins. The synergistic or antagonistic effect of having both positions substituted compared to a single substitution at positions 4 or 5 would be highly dependent on the specific biological target and the nature of the activity being assessed.
Table 1: Positional Isomers of Prenylated Indoles and General SAR Observations
| Compound | Substitution Pattern | General SAR Observations for the Substitution Position |
| 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- | 3,6-Disubstituted | C-3 prenylation is common in bioactive natural products. C-6 substitution increases lipophilicity. |
| 5-(3-methyl-2-butenyl)-1H-indole | 5-Monosubstituted | C-5 substitution is often associated with potent biological activities in various indole series. |
| 4-(3-methyl-2-butenyl)-1H-indole | 4-Monosubstituted | C-4 substitution can sometimes be detrimental to activity due to steric or electronic factors. |
Role of the Number and Nature of Prenyl Moieties
The number of prenyl groups attached to the indole core is a significant factor influencing the biological profile of these compounds. An increase in the number of prenyl groups generally leads to an increase in the molecule's lipophilicity. This can have a dual effect: enhanced ability to cross cell membranes and potentially stronger interactions with hydrophobic regions of biological targets, but also a potential for decreased aqueous solubility and non-specific binding.
For example, studies on certain prenylated indole alkaloids have shown that a greater number of prenyl groups can correlate with increased cytotoxicity. This is exemplified by compounds like dehydroechinulin, where the presence of multiple prenyl moieties is thought to contribute to its biological effects. The nature of the prenyl moiety, such as the presence of hydroxyl groups or other modifications, can also fine-tune the activity. For instance, a hydroxylated prenyl group can introduce a potential hydrogen bonding site, altering the binding mode and selectivity of the compound.
Impact of Isomeric Forms (E/Z configurations of the butenyl side chain)
The geometric isomerism of the butenyl side chain (E/Z configuration) can play a role in the biological activity of prenylated indoles, although its significance can vary depending on the specific compound and its biological target. The different spatial arrangement of the atoms in E and Z isomers can lead to different binding affinities for a receptor or enzyme active site.
Effects of Heteroatom Substitution on the Indole Ring (General Indole SAR)
The substitution of carbon atoms in the indole ring with heteroatoms (e.g., nitrogen, oxygen, sulfur) can dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule, thereby influencing its biological activity. This is a well-established principle in medicinal chemistry.
Replacing a carbon with a nitrogen atom, for example, to create an azaindole, introduces a basic center and a potential hydrogen bond acceptor. This can lead to new or enhanced interactions with biological targets. The position of the nitrogen atom is crucial; for instance, a 7-azaindole (B17877) will have a different electronic distribution and reactivity compared to a 4-azaindole.
Conformational Flexibility and its Contribution to Biological Activity
The three-dimensional shape and conformational flexibility of a molecule are paramount to its biological function. For a molecule like 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, the two prenyl side chains introduce a degree of conformational freedom. The ability of these side chains to rotate and adopt different spatial arrangements can allow the molecule to adapt its shape to fit into various binding sites.
This conformational flexibility can be advantageous, potentially allowing the molecule to interact with multiple targets or to find an optimal binding conformation for a specific target. However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding. The ideal level of flexibility is a balance between being able to adopt the correct bioactive conformation and avoiding a high energetic cost to do so. Computational modeling and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations of such molecules and how their flexibility might contribute to their biological activity.
Advanced Analytical Methodologies for the Detection, Quantification, and Characterization of 1h Indole, 3,6 Bis 3 Methyl 2 Butenyl
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for identifying and quantifying volatile and semi-volatile compounds. researchgate.netresearchgate.net It is particularly effective for the analysis of indole (B1671886) derivatives due to their amenability to volatilization, often with high sensitivity and specificity. researchgate.net The coupling of gas chromatography's separation capabilities with the structural information provided by mass spectrometry makes it an indispensable tool for the analysis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-.
Optimization of Sample Preparation and Chromatographic Conditions
The success of GC-MS analysis is highly dependent on the meticulous optimization of both sample preparation and the chromatographic parameters.
Chromatographic Conditions: The separation of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- from other components is achieved on a capillary column. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable. The temperature program is critical for achieving good resolution and peak shape. uoguelph.ca An optimized temperature gradient starts at a lower temperature to trap volatile components, then ramps up to elute the target analyte and other less volatile compounds. thermofisher.com
Below is a table summarizing typical optimized GC-MS conditions for the analysis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-.
| Parameter | Condition | Purpose |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte reaching the column for trace analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column providing good resolution for a wide range of compounds. |
| Oven Program | Initial 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates components based on boiling point and polarity. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimal temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy that creates extensive, library-searchable fragmentation. uni-saarland.de |
| Mass Range | m/z 40-500 | Covers the expected mass of the parent ion and its fragments. |
Mass Spectral Fragmentation Pattern Analysis
Upon elution from the GC column, the 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- molecule enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI). The resulting high-energy molecular ion undergoes characteristic fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.
The mass spectrum of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- (C18H23N, molecular weight: 253.39 g/mol ) is expected to show a prominent molecular ion peak ([M]+•) at m/z 253, which is characteristic of aromatic and heterocyclic systems like indole that can stabilize the positive charge. libretexts.org The fragmentation is dominated by cleavages of the two 3-methyl-2-butenyl (B1208987) (prenyl) side chains.
Key fragmentation pathways include:
Loss of a methyl radical (•CH3): Cleavage of a methyl group from one of the prenyl chains results in a stable secondary carbocation, producing a fragment ion at m/z 238 ([M-15]+).
Benzylic-type cleavage: The bond between the indole ring and the prenyl side chain can break. Loss of a C5H9 radical from either position 3 or 6 would lead to a significant fragment ion at m/z 184 ([M-69]+).
McLafferty-type rearrangement: A hydrogen atom can be transferred from the side chain to the indole ring, followed by the elimination of a neutral alkene molecule (isobutylene, C4H8). This would result in a fragment ion at m/z 197 ([M-56]+•).
The table below outlines the expected major fragments in the EI mass spectrum of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula of Loss | Interpretation |
| 253 | [M]+• | - | Molecular Ion |
| 238 | [M - CH3]+ | •CH3 | Loss of a methyl radical from a prenyl group. |
| 198 | [M - C4H7]+ | •C4H7 | Cleavage within the prenyl side chain. |
| 197 | [M - C4H8]+• | C4H8 | Loss of isobutylene (B52900) via rearrangement. |
| 184 | [M - C5H9]+ | •C5H9 | Loss of a complete prenyl radical. |
| 130 | [C9H8N]+ | C9H15 | Indole ring fragment after loss of both side chains. |
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of non-volatile or thermally unstable compounds. It is exceptionally well-suited for the analysis of indole alkaloids and their derivatives. researchgate.netijpsonline.com
Reverse Phase HPLC Methodologies
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indole compounds. researchgate.netnih.gov In this method, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. The non-polar nature of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- makes it well-retained on a C18 column, allowing for excellent separation from more polar impurities.
A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities and to achieve sharp peaks. Detection is commonly performed using a UV-Vis detector, as the indole ring possesses a strong chromophore with characteristic absorbance maxima around 220 nm and 280 nm.
The following table presents a typical set of conditions for the analytical scale RP-HPLC of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water (with 0.1% formic acid) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid) |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm and 280 nm |
Preparative Scale Separations for Isolation of Analogues
The principles of analytical HPLC can be scaled up for preparative purposes, which aim to isolate and purify larger quantities of a specific compound, such as 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- or its analogues, from a complex mixture. ijpsonline.com The transition from analytical to preparative scale involves several key adjustments.
Preparative HPLC utilizes columns with a larger internal diameter (typically >20 mm) and larger particle size stationary phase to accommodate significantly higher sample loads. ijpsonline.com Consequently, the mobile phase flow rates are much higher to maintain a similar linear velocity to the analytical separation. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities or closely related analogues. The collected fractions containing the purified compound can then be concentrated, and the compound's identity and purity can be confirmed using analytical techniques like GC-MS or analytical HPLC.
Computational Chemistry and Theoretical Modeling of 1h Indole, 3,6 Bis 3 Methyl 2 Butenyl
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activity of a compound based on its physicochemical properties, which are encoded in molecular descriptors.
Selection and Calculation of Molecular Descriptors
The initial and crucial step in developing a QSAR model is the selection and calculation of relevant molecular descriptors. For 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-, a range of descriptors would be calculated from its optimized 3D structure. These descriptors fall into several categories:
Constitutional Descriptors: These are the most straightforward and include molecular weight, number of atoms, number of bonds, and counts of specific atom types.
Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which quantify molecular size, shape, and branching.
Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area and volume.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.
The selection of these descriptors is guided by their potential relevance to the biological activity being modeled.
| Descriptor Category | Examples for 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- |
| Constitutional | Molecular Weight, Atom Count, Ring Count |
| Topological | Wiener Index, Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment |
Development and Validation of QSAR Models
Once the descriptors are calculated for a series of related indole (B1671886) derivatives with known biological activities, a mathematical model is developed to correlate these descriptors with the activity. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN).
The resulting QSAR model is then rigorously validated to ensure its predictive power and robustness. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. A statistically sound QSAR model can then be used to predict the activity of new or untested compounds like 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a ligand like 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- might interact with a biological target, such as a protein receptor or enzyme.
Prediction of Binding Modes and Affinities with Biological Macromolecules
The process of molecular docking involves placing the 3D structure of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- into the binding site of a target macromolecule. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity for each pose.
The results of a docking simulation can reveal:
Binding Pose: The most likely 3D orientation of the ligand within the target's active site.
Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the interaction.
Key Interactions: Specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.
For instance, docking studies on similar indole derivatives have successfully predicted their interactions with targets like cyclooxygenase-2 (COX-2), providing a rationale for their anti-inflammatory activity.
| Docking Output | Description |
| Binding Pose | Predicted 3D orientation of the ligand in the active site. |
| Binding Affinity | Estimated strength of the ligand-target interaction. |
| Key Interactions | Specific molecular interactions (e.g., hydrogen bonds). |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand and its target.
An MD simulation of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- complexed with a target protein would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules at a specific temperature and pressure). The simulation would then track the movements of all atoms over a period of time, typically nanoseconds. This can reveal the stability of the binding pose predicted by docking and identify any conformational changes in the protein or ligand upon binding.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide highly accurate information about the geometry, electronic properties, and reactivity of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)-.
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
HOMO and LUMO Energies: These are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Vibrational Frequencies: These can be compared with experimental infrared (IR) spectra to confirm the structure of the compound.
DFT studies on indole derivatives have been successfully used to correlate theoretical parameters with experimental findings, providing a deeper understanding of their chemical behavior.
| DFT Parameter | Information Provided |
| Optimized Geometry | Most stable 3D structure. |
| HOMO/LUMO Energies | Electronic reactivity and stability. |
| MEP Map | Charge distribution and reactive sites. |
| Vibrational Frequencies | Correlates with experimental IR spectra. |
Future Research Directions and Emerging Areas for 1h Indole, 3,6 Bis 3 Methyl 2 Butenyl
Exploration of Undiscovered Biological Activities
The known biological activities of indole (B1671886) derivatives are vast, including antimicrobial, anticancer, and anti-inflammatory properties. However, the specific therapeutic potential of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- remains largely unexplored. Future research should prioritize comprehensive biological screening to uncover its full pharmacological profile.
Potential Areas for Investigation:
| Biological Activity | Rationale |
| Antiviral Properties | Indole alkaloids have demonstrated efficacy against a range of viruses. Screening against a panel of viruses, including those of significant public health concern, could reveal novel therapeutic applications. |
| Neuroprotective Effects | Certain prenylated indole alkaloids have shown promise in protecting neuronal cells from damage. rjptonline.org Investigation into the neuroprotective potential of this compound could lead to new treatments for neurodegenerative diseases. |
| Immunomodulatory Effects | The indole nucleus is known to interact with various components of the immune system. Assessing the compound's ability to modulate immune responses could open avenues for treating autoimmune disorders or enhancing immune responses to infections. |
| Metabolic Disorders | Some indole derivatives have been found to influence metabolic pathways. Research into its effects on conditions like diabetes and obesity is a promising, yet unexplored, area. |
Design and Synthesis of Novel Analogues with Enhanced Potency or Specificity
The core structure of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- serves as a valuable template for the design and synthesis of novel analogues. nih.gov By modifying the indole ring or the prenyl side chains, it may be possible to develop new compounds with improved therapeutic properties.
Strategies for Analogue Development:
Modification of Prenyl Groups: Altering the length, branching, or saturation of the 3-methyl-2-butenyl (B1208987) side chains could influence the compound's interaction with biological targets.
Substitution on the Indole Ring: Introducing various functional groups (e.g., halogens, hydroxyl groups, nitro groups) at different positions on the indole nucleus can significantly impact biological activity.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties could lead to analogues with improved pharmacokinetic profiles.
A systematic approach to synthesizing and screening a library of such analogues could lead to the identification of lead compounds with enhanced potency, selectivity, and reduced toxicity. nih.govnih.gov
Mechanistic Elucidation of Biological Actions at a Molecular Level
For any discovered biological activities, a thorough understanding of the underlying molecular mechanisms is crucial for further development. This involves identifying the specific cellular targets and signaling pathways through which 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- exerts its effects.
Key Mechanistic Questions to Address:
What are the primary protein targets of the compound?
How does it modulate key signaling pathways involved in disease?
Does it interfere with protein-protein interactions or enzyme activity?
What are the downstream effects on gene expression and cellular function?
Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies can be employed to identify direct binding partners and elucidate the compound's mechanism of action.
Investigation of Synergistic Effects with Other Bioactive Compounds
Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. Investigating the potential synergistic effects of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- with other known therapeutic agents is a promising research avenue. For instance, some bis-indole derivatives have been shown to potentiate the antiproliferative effect of chemotherapy drugs like cisplatin. biorxiv.org
Potential Combination Studies:
| Combination with: | Rationale for Synergy |
| Conventional Chemotherapeutics | The compound may sensitize cancer cells to the effects of chemotherapy, allowing for lower, less toxic doses. |
| Antibiotics | In combination with antibiotics, it could help overcome antibiotic resistance or enhance the bactericidal/bacteriostatic effects. |
| Anti-inflammatory Drugs | A synergistic effect with anti-inflammatory agents could provide a more potent treatment for inflammatory conditions. |
Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) in Research
Advanced "omics" technologies offer a powerful, unbiased approach to understanding the global effects of a compound on a biological system.
Metabolomics: This can be used to profile the metabolic changes in cells or organisms upon treatment with the compound, providing insights into the metabolic pathways it affects. nih.gov This approach can help in identifying biomarkers of drug response and understanding off-target effects.
Proteomics: By analyzing changes in the proteome, researchers can identify proteins whose expression or post-translational modification is altered by the compound, offering clues to its mechanism of action and potential toxicity.
Integrating these "omics" datasets can provide a comprehensive, systems-level understanding of the biological activities of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- and its analogues.
Development of Sustainable Production Methods (e.g., Biotechnological Approaches)
As research into the therapeutic potential of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- progresses, the development of sustainable and scalable production methods will become critical. While chemical synthesis is a viable option, biotechnological approaches offer an attractive alternative.
Potential Biotechnological Production Strategies:
Metabolic Engineering of Microorganisms: Genetically engineering bacteria or yeast to produce the compound or its precursors could provide a renewable and cost-effective production platform. This would involve identifying the biosynthetic pathway and introducing the relevant genes into a suitable microbial host.
Plant Cell Cultures: If the compound is of natural origin, establishing plant cell cultures capable of producing it in bioreactors could be a sustainable method of production.
Enzymatic Synthesis: Utilizing isolated enzymes to catalyze key steps in the synthesis of the compound can offer a more environmentally friendly alternative to traditional chemical synthesis.
These biotechnological approaches not only have the potential to be more sustainable but can also facilitate the production of novel analogues through the introduction of modified biosynthetic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
